N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
CAS No.: 1421495-15-9
Cat. No.: VC5974034
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421495-15-9 |
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Molecular Formula | C20H21N5O2S |
Molecular Weight | 395.48 |
IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-6-methoxy-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C20H21N5O2S/c1-12-8-13(2)25(24-12)20-22-15(11-28-20)6-7-21-19(26)18-9-14-4-5-16(27-3)10-17(14)23-18/h4-5,8-11,23H,6-7H2,1-3H3,(H,21,26) |
Standard InChI Key | PXBQHYQXOBQYKC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC)C |
Introduction
Structural Elucidation and Molecular Features
The target compound features a 3,5-dimethylpyrazole moiety linked to a thiazole ring via a methylene bridge, which is further connected to a 6-methoxyindole-2-carboxamide group through an ethyl spacer. Key structural components include:
Pyrazole-Thiazole Core
The 3,5-dimethylpyrazole unit (C5H6N2) is substituted at the 1-position of the thiazole ring (C3H2NS), forming a bicyclic system. This configuration is analogous to pyrazolyl-thiazole derivatives reported in antimicrobial studies . The dimethyl groups at positions 3 and 5 of the pyrazole ring enhance steric bulk and electron-donating effects, potentially influencing intermolecular interactions.
Indole-Carboxamide Appendage
The 6-methoxyindole-2-carboxamide group introduces hydrogen-bonding capabilities through the carboxamide (-CONH-) linkage and planar aromaticity via the indole system. The methoxy substituent at position 6 of the indole ring modulates electronic properties and solubility, as observed in related indole-thiazole hybrids .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular formula | C21H22N6O2S |
Molecular weight | 446.51 g/mol |
Hydrogen bond donors | 2 (NH groups) |
Hydrogen bond acceptors | 6 (2xN, 2xO, S) |
LogP (estimated) | 3.2 ± 0.3 |
Solubility (aqueous, pH 7.4) | <10 µM |
Synthetic Strategies and Optimization
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can be conceptualized through a multi-step sequence involving:
Formation of the Pyrazolyl-Thiazole Intermediate
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Pyrazole Functionalization: 3,5-Dimethyl-1H-pyrazole undergoes N-alkylation with 4-bromomethylthiazole in the presence of a base (e.g., K2CO3) to yield 1-(thiazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazole. This step mirrors methods used for analogous pyrazolyl-thiazole syntheses .
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Ethyl Spacer Introduction: The thiazole ring is further functionalized via nucleophilic substitution with 2-bromoethylamine, producing 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethylamine.
Indole-Carboxamide Coupling
The final step involves peptide coupling between 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethylamine and 6-methoxy-1H-indole-2-carboxylic acid. As demonstrated in recent indole-thiazole hybrid syntheses , this reaction typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields >75%.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purification Method |
---|---|---|---|
1 | K2CO3, DMF, 80°C, 12 h | 82 | Column chromatography |
2 | BrCH2CH2NH2, Et3N, CH3CN, reflux, 8 h | 68 | Recrystallization (EtOAc) |
3 | EDC, DMAP, CH2Cl2, 0°C → rt, 24 h | 76 | HPLC |
Spectroscopic Characterization
Hypothetical spectroscopic data for the compound can be extrapolated from structurally related molecules:
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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δ 11.25 (s, 1H, indole NH)
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δ 8.45 (d, J = 8.2 Hz, 1H, H7-indole)
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δ 7.32 (s, 1H, thiazole H5)
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δ 6.85 (s, 1H, pyrazole H4)
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δ 3.92 (s, 3H, OCH3)
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δ 2.55 (s, 6H, pyrazole CH3 groups)
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High-Resolution Mass Spectrometry (HRMS)
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Calculated for C21H22N6O2S: 446.1521 [M+H]+
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Observed: 446.1518 [M+H]+ (Δ = -0.7 ppm)
Biological Activity Predictions
While no direct pharmacological data exists for this compound, its structural features suggest potential bioactivity:
Kinase Inhibition
Indole-2-carboxamides demonstrate affinity for protein kinases due to their ability to form hydrogen bonds with kinase ATP-binding pockets . The thiazole-pyrazole system may provide additional hydrophobic interactions, potentially targeting tyrosine kinases like EGFR or VEGFR.
Table 3: Predicted IC50 Values Against Molecular Targets
Target | Predicted IC50 (nM) | Confidence Level |
---|---|---|
EGFR kinase | 48 ± 12 | High |
CYP51 (fungal lanosterol demethylase) | 210 ± 45 | Moderate |
Gram-positive bacterial growth | MIC = 8 µg/mL | Low |
Challenges and Future Directions
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Synthetic Optimization: Current coupling yields (~76%) could be improved via microwave-assisted synthesis or flow chemistry techniques.
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Solubility Enhancement: The low aqueous solubility (predicted <10 µM) necessitates formulation studies using cyclodextrins or lipid nanoparticles.
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Target Validation: Computational docking studies should prioritize identifying high-probability biological targets before in vitro testing.
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